3-(2-Methylpropyl)azetidin-3-ol
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Overview
Description
3-(2-Methylpropyl)azetidin-3-ol is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the hydrogenolysis of specific intermediates using palladium on carbon (Pd/C) in methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylpropyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate is often used for oxidative cleavage.
Reduction: Sodium borohydride (NaBH4) is a common reducing agent.
Substitution: Conditions vary, but bases like potassium carbonate (K2CO3) in solvents like N-methyl-2-pyrrolidone (NMP) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield dialdehydes, while reduction can produce various alcohols .
Scientific Research Applications
3-(2-Methylpropyl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound’s azetidine ring is known for its strain, which makes it reactive and capable of undergoing various chemical transformations. These reactions often involve nucleophilic attack on the ring, leading to ring-opening or substitution reactions .
Comparison with Similar Compounds
Azetidine: A simpler analog with a four-membered nitrogen-containing ring.
3-Hydroxyazetidine: Similar structure but with a hydroxyl group at a different position.
2-Methylazetidine: Differing by the position of the methyl group.
Uniqueness: 3-(2-Methylpropyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(2-methylpropyl)azetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2)3-7(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
ODTSATJPPZIFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CNC1)O |
Origin of Product |
United States |
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